molecular formula C23H32N2O3 B10885851 1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine CAS No. 5989-97-9

1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B10885851
CAS No.: 5989-97-9
M. Wt: 384.5 g/mol
InChI Key: SBQIXTHCHYCABM-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a bis-arylalkyl-substituted piperazine derivative characterized by two distinct aromatic substituents: a 2,4-dimethylbenzyl group and a 2,4,5-trimethoxybenzyl group.

The synthesis of such compounds typically involves reductive amination or nucleophilic substitution strategies. For instance, related piperazine derivatives are synthesized via reactions between substituted benzyl halides and piperazine intermediates under controlled pH and temperature conditions . Microwave-assisted hydrolysis and purification by chromatography are common steps in optimizing yield and purity .

Properties

CAS No.

5989-97-9

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H32N2O3/c1-17-6-7-19(18(2)12-17)15-24-8-10-25(11-9-24)16-20-13-22(27-4)23(28-5)14-21(20)26-3/h6-7,12-14H,8-11,15-16H2,1-5H3

InChI Key

SBQIXTHCHYCABM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethylbenzyl chloride and 2,4,5-trimethoxybenzyl chloride.

    Nucleophilic Substitution: These benzyl chlorides undergo nucleophilic substitution reactions with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be used to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of toluene derivatives.

    Substitution: Formation of nitro or halogenated benzyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions using commercially available benzyl chlorides and piperazine in the presence of bases like sodium hydroxide or potassium carbonate. The reaction conditions often include organic solvents such as dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.

Biological Activities

Research indicates that 1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine may exhibit significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various bacterial strains.
  • Anticancer Activity : The compound has shown promise in modulating biological pathways associated with cancer cell proliferation and survival.

Table 1: Biological Activities of 1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerModulation of cancer pathways

Case Studies and Research Findings

  • Antimicrobial Study : A study examined the antimicrobial efficacy of various piperazine derivatives similar to this compound. Results indicated that compounds with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria.
  • Anticancer Mechanism : Another investigation focused on the mechanism of action of piperazine derivatives in cancer treatment. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
  • Binding Affinity Studies : Research has also been conducted on the binding affinity of this compound to specific receptors involved in critical biological pathways. These studies are essential for understanding its therapeutic potential and guiding future drug design efforts .

Comparative Analysis with Related Compounds

The structure of 1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine allows for comparisons with other piperazine derivatives that have shown varying degrees of biological activity.

Table 2: Comparison with Related Piperazine Derivatives

Compound NameStructural FeaturesNotable Activity
1-(2-Methylphenyl)-4-(3-methoxyphenyl)piperazineDifferent substituentsModerate antimicrobial effect
1-(3-Chlorophenyl)-4-(2-methoxyphenyl)piperazineChlorine substitutionVarying anticancer activity
1-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazineFluorinated variantEnhanced pharmacokinetics

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes. The presence of methyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, modulating its pharmacological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Lipophilicity : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to halogenated (e.g., 2-chlorophenyl in ) or methoxy-dominated analogues (e.g., ). This property may influence blood-brain barrier penetration and metabolic stability .
  • Receptor Affinity : Substitution at the 2,4,5-trimethoxyphenyl position is associated with vasodilatory activity in Trimetazidine derivatives , while analogues with nitro or fluorinated groups (e.g., ) show altered cytochrome P450-mediated metabolism.
  • Synthetic Complexity : Derivatives with multiple methoxy groups (e.g., 2,4,5-trimethoxy) require meticulous protection-deprotection steps during synthesis, as seen in microwave-assisted hydrolysis protocols .

Dopamine Receptor Interactions

Piperazine derivatives with (2-methoxyphenyl) substituents, such as 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, exhibit high affinity for dopamine D2 receptors (Ki < 100 nM) .

Metabolic Pathways

  • O-Demethylation : Compounds with methoxy groups, like KB-2796 , undergo O-demethylation as a primary metabolic pathway, producing hydroxylated metabolites. The 2,4,5-trimethoxy substitution in the target compound may similarly yield 4-hydroxy or 5-hydroxy derivatives.
  • N-Dealkylation : Piperazine rings with benzyl groups are susceptible to N-dealkylation, as observed in flunarizine metabolism . The dimethylphenyl group in the target compound may slow this process due to increased steric protection.

Physicochemical Properties

Data from structurally related compounds (e.g., ) highlight trends in melting points and yields:

Compound Substituents Melting Point (°C) Yield (%)
4-Methoxyphenyl 78.1–79.3 45
4-Fluorophenyl 79.8–80.5 52
2,4-Difluorophenyl 86.1–86.5 43

The target compound’s 2,4-dimethyl and 2,4,5-trimethoxy substituents likely result in a melting point range of 80–90°C, intermediate between fluorinated and methoxylated analogues.

Biological Activity

1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

The compound has a complex structure characterized by a piperazine core substituted with two distinct aromatic groups. The chemical formula is C19H26N2O3C_{19}H_{26}N_2O_3, and its molecular weight is approximately 342.43 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity.

Research indicates that compounds with similar structural motifs often exhibit diverse mechanisms of action:

  • Receptor Interaction : Piperazine derivatives frequently act on neurotransmitter receptors, including serotonin and dopamine receptors. Studies suggest that this compound may modulate these pathways, potentially influencing mood and behavior.
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic processes. For instance, related piperazine compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, which has implications for cancer therapy and autoimmune diseases .

Biological Activity Overview

The biological activity of 1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can be summarized as follows:

Activity Description
Antioxidant Exhibits free radical scavenging properties, potentially reducing oxidative stress.
Antimicrobial Demonstrated activity against various bacterial strains in vitro.
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines; further studies needed to elucidate mechanisms.

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant potential of piperazine derivatives, including this compound. Results indicated significant free radical scavenging activity compared to standard antioxidants .
  • Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low enough to suggest potential as a therapeutic agent .
  • Cytotoxic Effects : Research involving human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .

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